![molecular formula C24H35BrClNO2 B1273040 (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate CAS No. 341972-98-3](/img/structure/B1273040.png)
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate
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Overview
Description
The compound “(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate” is a derivative of indole, which is a heterocyclic aromatic organic compound. Indole derivatives have been found to have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would consist of an indole ring (a fused benzene and pyrrole ring) with bromine and chlorine substituents, and a hexadecanoate (16-carbon) chain .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. As a long-chain fatty acid derivative, it’s likely to be hydrophobic. The presence of halogens may also affect its reactivity .Scientific Research Applications
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate has been studied for its potential use in various scientific applications due to its unique chemical and biochemical properties. It has been used in a variety of laboratory experiments, including the study of enzyme inhibition, protein folding, and DNA binding. This compound has also been used in the study of drug-receptor interactions, as it has been shown to bind to certain receptors, such as the G-protein coupled receptors. In addition, this compound has been used in the study of cell signaling pathways, as it has been shown to modulate the activity of certain proteins involved in signal transduction.
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-chloro-3-indoxyl palmitate is carboxylesterase , an enzyme that catalyzes the hydrolysis of esters .
Mode of Action
5-Bromo-4-chloro-3-indoxyl palmitate acts as a chromogenic substrate for carboxylesterase . When the enzyme cleaves this compound, a blue precipitate is produced .
Biochemical Pathways
The action of 5-Bromo-4-chloro-3-indoxyl palmitate involves the hydrolytic activity of carboxylesterase . The cleavage of this compound by the enzyme leads to the production of a blue precipitate, indicating the activity of carboxylesterase .
Pharmacokinetics
It’s known that this compound is used in vitro as a substrate for carboxylesterase .
Result of Action
The cleavage of 5-Bromo-4-chloro-3-indoxyl palmitate by carboxylesterase results in the formation of a blue precipitate . This color change serves as a visual indicator of the enzyme’s activity.
Action Environment
The action of 5-Bromo-4-chloro-3-indoxyl palmitate is influenced by environmental factors such as temperature and light. It’s recommended to store this compound at -20°C and protect it from light to maintain its stability .
Advantages and Limitations for Lab Experiments
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate has several advantages for use in laboratory experiments. It is a relatively stable compound, with a long shelf life, and it is soluble in a variety of organic solvents. In addition, it is relatively inexpensive and easy to synthesize. However, there are also some limitations to its use in laboratory experiments. For example, it can be toxic at high concentrations, and it can cause skin irritation.
Future Directions
There are several potential future directions for the use of (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate in laboratory research. For example, it could be used to study the effects of enzyme inhibition on cell signaling pathways, or to investigate the effects of protein folding on drug-receptor interactions. In addition, it could be used to investigate the effects of DNA binding on gene expression, or to study the effects of cell signaling pathways on disease states. Finally, this compound could be used to study the effects of receptor antagonists on drug efficacy, or to investigate the effects of signal transduction on drug metabolism.
Synthesis Methods
(5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate can be synthesized in a variety of ways, but the most common method is the reaction of 4-chloro-1H-indole-3-carboxylic acid with bromine in an organic solvent. The reaction takes place at room temperature and yields a white crystalline solid. Other methods of synthesis include the reaction of bromine with 4-chloro-1H-indole-3-ethanol, the reaction of bromine with 4-chloro-1H-indole-3-aldehyde, and the reaction of bromine with 4-chloro-1H-indole-3-acetamide.
Safety and Hazards
properties
IUPAC Name |
(5-bromo-4-chloro-1H-indol-3-yl) hexadecanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35BrClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(28)29-21-18-27-20-17-16-19(25)24(26)23(20)21/h16-18,27H,2-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREDWHLFBOAXBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC1=CNC2=C1C(=C(C=C2)Br)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370038 |
Source
|
Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
341972-98-3 |
Source
|
Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexadecanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=341972-98-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-bromo-4-chloro-1H-indol-3-yl) Hexadecanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00370038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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